molecular formula C12H18ClNO B15067503 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Katalognummer: B15067503
Molekulargewicht: 227.73 g/mol
InChI-Schlüssel: CPGZPGSCAMUXRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes an ethyl group at the 4th position and a methoxy group at the 6th position on the tetrahydroisoquinoline ring. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multistep reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have different biological and chemical properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of both an ethyl and a methoxy group on the tetrahydroisoquinoline ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Eigenschaften

Molekularformel

C12H18ClNO

Molekulargewicht

227.73 g/mol

IUPAC-Name

4-ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c1-3-9-7-13-8-10-4-5-11(14-2)6-12(9)10;/h4-6,9,13H,3,7-8H2,1-2H3;1H

InChI-Schlüssel

CPGZPGSCAMUXRY-UHFFFAOYSA-N

Kanonische SMILES

CCC1CNCC2=C1C=C(C=C2)OC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.